Sweroside Sweroside Sweroside is a glycoside.
Sweroside is a natural product found in Gentiana macrophylla, Gentiana algida, and other organisms with data available.
See also: Lonicera japonica flower (part of); Menyanthes trifoliata leaf (part of); Centaurium erythraea whole (part of).
Brand Name: Vulcanchem
CAS No.: 14215-86-2
VCID: VC21344976
InChI: InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1
SMILES:
Molecular Formula: C16H22O9
Molecular Weight: 358.34 g/mol

Sweroside

CAS No.: 14215-86-2

Cat. No.: VC21344976

Molecular Formula: C16H22O9

Molecular Weight: 358.34 g/mol

* For research use only. Not for human or veterinary use.

Sweroside - 14215-86-2

CAS No. 14215-86-2
Molecular Formula C16H22O9
Molecular Weight 358.34 g/mol
IUPAC Name (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one
Standard InChI InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1
Standard InChI Key VSJGJMKGNMDJCI-ZASXJUAOSA-N
Isomeric SMILES C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O

Chemical Properties and Structure

Molecular Structure and Identification

The compound is registered with CAS number 14215-86-2 and is also known by synonyms including 1,9-trans-9,5-cis-Sweroside . Its full chemical name is (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one .

Physical and Chemical Properties

Sweroside exhibits specific physicochemical properties that influence its pharmacological applications:

Table 1. Physical and Chemical Properties of Sweroside

PropertyValueReference
Molecular FormulaC16H24O9 / C16H22O9
Molecular Weight360.36 g/mol / 358.3 g/mol
CAS Number14215-86-2
Canonical SMILESC=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O
Solubility≥ 35.8mg/mL in EtOH (with gentle warming)
Structure TypeIridoid glycoside
ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.791 mL13.9548 mL27.9096 mL
5 mM0.5582 mL2.791 mL5.5819 mL
10 mM0.2791 mL1.3955 mL2.791 mL

Note: Based on molecular weight of 358.3 g/mol

Biological Activities and Mechanisms

Antioxidant Properties and Mechanisms

Sweroside demonstrates potent antioxidant properties that underlie many of its therapeutic effects. Research has shown that sweroside significantly reduces reactive oxygen species (ROS) accumulation and malondialdehyde levels while enhancing the activities of key antioxidant enzymes including superoxide dismutase and glutathione peroxidase .

At the molecular level, sweroside modulates the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Studies have demonstrated that sweroside inhibits Kelch-like ECH-associated protein 1 (Keap1) and induces nuclear factor E2-associated factor 2 (Nrf2) nuclear translocation . This mechanism enables increased expression of antioxidant genes, thereby enhancing cellular defense against oxidative damage.

Anti-inflammatory Activities

Sweroside exerts significant anti-inflammatory effects through multiple pathways. A key mechanism involves inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in inflammation and inflammatory cell death (pyroptosis).

Research has demonstrated that sweroside represses pyroptosis by:

  • Blocking pore formation in the cell membrane

  • Inhibiting caspase-1 and interleukin (IL)-1β activity

  • Decreasing expression levels of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), cleaved caspase-1, and IL-1β

Additionally, sweroside promotes SIRT1-mediated deacetylation of p65 NF-κB, further contributing to its anti-inflammatory profile .

Cell Signaling Pathways

Recent investigations have identified specific molecular interactions of sweroside with key cellular signaling molecules. A significant discovery is that sweroside directly binds to calcium/calmodulin-dependent protein kinase II delta (CaMKIIδ) . This interaction inhibits ROS-mediated NF-κB/NLRP3 pathways in cardiomyocytes, revealing a direct molecular target for sweroside's cardioprotective effects .

Studies also indicate that sweroside activates the SIRT1 pathway, a master regulator of cellular stress responses, metabolism, and inflammation . The compound increases SIRT1 protein expression and subsequently decreases acetylation of p65 NF-κB, a mechanism that contributes to its protective effects against high glucose-induced cellular damage .

Therapeutic Applications

Cardiovascular Protection

Sweroside demonstrates remarkable cardioprotective effects in various experimental models. One of the most extensively investigated applications is its role in mitigating myocardial ischemia-reperfusion (IR) injury, a common complication following reperfusion therapy for ischemic heart disease.

Research using cellular and ex vivo models has shown that sweroside pretreatment significantly:

  • Enhances cell viability in hypoxia-reoxygenation conditions

  • Decreases release of cardiac injury markers (CK-MB and LDH)

  • Reduces myocardial infarct size

  • Improves cardiac function parameters including left ventricular developed pressure (LVDP) and positive/negative first-order derivative of ventricular pressure (±dp/dt)

These protective effects demonstrate dose-dependency, with optimal cardioprotection observed at concentrations of 50 μM in vitro and 50 mg/kg in ex vivo studies .

Table 3. Dose-Dependent Effects of Sweroside on Myocardial Protection

ParameterHR/IR OnlyHR/IR + 10 μM/25 mg/kgHR/IR + 25 μM/50 mg/kgHR/IR + 50 μM/100 mg/kg
Cell Viability0.597 ± 0.0160.652 ± 0.0090.697 ± 0.0070.732 ± 0.009/0.735 ± 0.011
Infarct Size (%)41.14 ± 4.3728.90 ± 2.3514.14 ± 2.3815.51 ± 2.78

Note: HR = Hypoxia-Reoxygenation; IR = Ischemia-Reperfusion

More recent research has revealed sweroside's efficacy in alleviating pressure overload-induced heart failure. In a transverse aortic constriction (TAC) mouse model, sweroside significantly improved cardiac function and elevated ejection fraction (EF) and fractional shortening (FS) . The compound achieves this protective effect by inhibiting CaMKIIδ/NF-κB/NLRP3 pathways in cardiomyocytes, thereby mitigating adverse myocardial remodeling and contractile dysfunction .

Renal Protection in Diabetic Conditions

Sweroside has shown promise in protecting renal cells from high glucose-induced damage, suggesting potential applications in diabetic nephropathy treatment. In human renal tubular epithelial cells (HK-2 cells) subjected to high glucose conditions, sweroside treatment:

  • Improved cell viability

  • Inhibited secretion of inflammatory cytokines (TNF-α, IL-1β, and VCAM-1)

  • Reduced reactive oxygen species generation

  • Inhibited epithelial-mesenchymal transition (EMT)

These renoprotective effects appear to be mediated through the SIRT1 pathway, as inhibition of SIRT1 with EX527 abolished the beneficial effects of sweroside . This suggests that SIRT1 activation is essential for sweroside's protective effects against high glucose-induced renal cell injury.

Molecular Mechanisms of Therapeutic Actions

The therapeutic effects of sweroside across different organ systems share common underlying molecular mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. The compound's ability to modulate multiple pathways—including Keap1/Nrf2, NLRP3 inflammasome, SIRT1, and CaMKIIδ/NF-κB—suggests a favorable polypharmacological profile that might address the complex pathophysiology of disorders characterized by oxidative stress and inflammation.

Table 4. Key Molecular Targets and Effects of Sweroside

Molecular Target/PathwayEffect of SwerosideTherapeutic ImplicationReference
Keap1/Nrf2Inhibits Keap1, induces Nrf2 nuclear translocationEnhanced antioxidant response
NLRP3 InflammasomeDecreases NLRP3, ASC, caspase-1, IL-1βReduced inflammatory response
SIRT1/NF-κBIncreases SIRT1, decreases p65 NF-κB acetylationAnti-inflammatory, renoprotective
CaMKIIδDirect binding and inhibitionCardioprotection in heart failure

Future Research Directions

Pharmacokinetics and Bioavailability Challenges

Despite promising therapeutic potential, comprehensive pharmacokinetic data for sweroside remains limited. Future research should focus on determining its absorption, distribution, metabolism, excretion, and bioavailability profiles to better understand its therapeutic limitations and potential delivery strategies.

The relatively high molecular weight and glycosidic nature of sweroside may present challenges for oral bioavailability. Research into novel drug delivery systems, prodrug approaches, or structural modifications might help overcome these potential limitations.

Expanded Therapeutic Applications

While cardiovascular and renal applications have been most extensively studied, the demonstrated anti-inflammatory and antioxidant properties of sweroside suggest potential applications in other conditions characterized by inflammation and oxidative stress. These might include neurodegenerative diseases, inflammatory bowel conditions, and metabolic disorders, though more specific research is needed in these areas.

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